

Tampramine Fumarate: A Technical Guide to a Selective Norepinephrine Reuptake Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tampramine Fumarate (also known as AHR-9377) is a tricyclic antidepressant (TCA) developed in the 1980s.[1] Despite its classification, it exhibits a distinct pharmacological profile as a potent and selective, noncompetitive inhibitor of norepinephrine (NE) reuptake.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known experimental data for **Tampramine Fumarate**, designed to support further research and development in the field of neuroscience and pharmacology.

Chemical Structure and Properties

Tampramine Fumarate is the fumarate salt of Tampramine. The chemical and physical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of Tampramine



Property	Value	Source
IUPAC Name	N,N-dimethyl-3-(6- phenylpyrido[2,3-b][1] [2]benzodiazepin-11- yl)propan-1-amine	PubChem
Molecular Formula	C23H24N4	PubChem
Molecular Weight	356.47 g/mol	PubChem
CAS Number	83166-17-0	PubChem
XLogP3	4.4	PubChem

Table 2: Chemical and Physical Properties of

Tampramine Fumarate

Property	Value	Source
IUPAC Name	(E)-but-2-enedioic acid;N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1][2]benzodiazepin-11-yl)propan-1-amine	PubChem
Molecular Formula	C27H28N4O4	PubChem
Molecular Weight	472.54 g/mol	PubChem
CAS Number	83166-18-1	PubChem

Note: Experimental physicochemical data such as melting point, solubility, and pKa for **Tampramine Fumarate** are not readily available in the public domain.

Synthesis

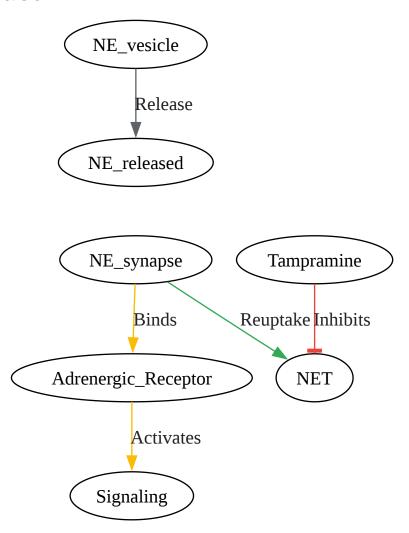
A detailed, step-by-step synthesis protocol for **Tampramine Fumarate** is not publicly available in the reviewed literature or patents.



Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

Tampramine Fumarate's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET).[1] This inhibition is noncompetitive, suggesting that **Tampramine Fumarate** binds to a site on the transporter that is distinct from the norepinephrine binding site. By inhibiting NET, **Tampramine Fumarate** blocks the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration and duration of norepinephrine in the synapse. This enhanced noradrenergic signaling is believed to be the basis for its antidepressant effects.

Signaling Pathway of Norepinephrine Reuptake Inhibition```dot





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Caption: Experimental workflow for the synaptosomal monoamine reuptake assay.

Quantitative Biological Data

The following table summarizes the in vitro biological activity of Tampramine (AHR-9377) as reported by Kinnier et al. (1984).

Table 3: In Vitro Inhibition of Monoamine Reuptake by

Tampramine (AHR-9377)

Neurotransmitter	Brain Region	IC50 (nM)
Norepinephrine	Cortex	28
Serotonin	Cortex	>10,000
Dopamine	Striatum	>10,000

Data from Kinnier et al., 1984.

These data demonstrate the high potency and selectivity of Tampramine for the norepinephrine transporter over the serotonin and dopamine transporters.

Conclusion

Tampramine Fumarate is a selective norepinephrine reuptake inhibitor with a distinct pharmacological profile compared to other tricyclic antidepressants. Its high potency and selectivity for the norepinephrine transporter make it a valuable tool for neuroscience research and a potential lead compound for the development of novel therapeutics. Further investigation into its detailed physicochemical properties and synthesis would be beneficial for its continued exploration.

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References

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- 2. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
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